molecular formula C14H23NO4 B2362244 2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid CAS No. 2411299-59-5

2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid

Cat. No.: B2362244
CAS No.: 2411299-59-5
M. Wt: 269.341
InChI Key: MMOQBNCKBHBLPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid is a spirocyclic compound featuring a bicyclic spiro[3.4]octane core. The molecule contains a tert-butoxycarbonyl (Boc) group protecting an amino functionality and a carboxylic acid group. The spiro architecture imposes conformational rigidity, which is advantageous in medicinal chemistry for stabilizing bioactive conformations. The Boc group enhances solubility in organic solvents and protects the amine during synthetic transformations .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-14(10(16)17)8-13(9-14)6-4-5-7-13/h4-9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOQBNCKBHBLPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2(C1)CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411299-59-5
Record name 2-{[(tert-butoxy)carbonyl]amino}spiro[3.4]octane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Spiro Core Construction via Diels-Alder Reaction

The bicyclo[3.4]octane system can be assembled through a Diels-Alder reaction, a method highlighted in the Journal of Organic Chemistry (1976).

  • Procedure : Cyclohexadiene reacts with maleic anhydride to form a bicyclic adduct. Selective alcoholysis using quinidine yields cis-carboxylic acid esters.
  • Modification : For the target compound, the dienophile could be tailored to incorporate precursors for the Boc-amino and carboxylic acid groups.

Data Table 1: Diels-Alder Conditions

Diene Dienophile Catalyst Yield (%) Reference
Cyclohexadiene Maleic anhydride Quinidine 65–70

Reductive Amination and Boc Protection

Introducing the Boc-protected amino group often involves reductive amination, as demonstrated in patent CN113929598A.

  • Procedure : A ketone intermediate undergoes reductive amination with a chiral amine (e.g., S-1-naphthylethylamine) in the presence of sodium triacetoxyborohydride. Subsequent Boc protection uses di-tert-butyl dicarbonate.
  • Chiral Control : Asymmetric organocatalysis (PMC9146474) ensures enantioselectivity, critical for bioactive derivatives.

Data Table 2: Reductive Amination Parameters

Substrate Amine Reducing Agent Boc Agent Yield (%)
3-Ketospiro[3.4]octane S-1-Naphthylethylamine NaBH(OAc)₃ Boc₂O, DMAP 85–90

Carboxylic Acid Installation via Hydrolysis

Conversion of ester or nitrile groups to carboxylic acids is a common step. Patent CN103102261A outlines hydrolysis under basic conditions:

  • Procedure : A spirocyclic nitrile is treated with aqueous NaOH (80°C, 12 hr), followed by acidification to yield the carboxylic acid.
  • Efficiency : Yields exceed 90% with minimal byproducts.

Data Table 3: Hydrolysis Conditions

Substrate Base Temperature (°C) Time (hr) Yield (%)
Spiro[3.4]octane-2-nitrile 2M NaOH 80 12 95

Advanced Methodologies

Ring-Closing Metathesis (RCM)

Patent US20180179142A1 employs RCM for spirocycle formation using Grubbs catalysts:

  • Application : A diene precursor undergoes RCM to form the bicyclo[3.4]octane.
  • Catalyst : Grubbs II (5 mol%) in dichloromethane at 40°C.
  • Yield : 75–80%.

Curtius Rearrangement for Amino Group Introduction

The Journal of Organic Chemistry (1976) describes Curtius rearrangement to install amino groups:

  • Limitation : Requires hazardous azide intermediates, limiting scalability.
  • Alternative : Modern methods favor safer reductive amination (Section 2.2).

Industrial-Scale Considerations

Cost-Effective Route from Hydroquinone

Patent CN103102261A proposes a five-step synthesis from hydroquinone:

  • Alkylation with ethyl Grignard reagent.
  • Cyclization via acid catalysis.
  • Nitrile Formation using tosyl isocyanide.
  • Hydrolysis to carboxylic acid.
  • Total Yield : 68% with >98% purity.

Green Chemistry Approaches

  • Solvent Selection : Replacement of dichloromethane with 2-methyl-THF (Patent WO2014200786A1).
  • Catalyst Recycling : Palladium on carbon reused for hydrogenation steps (PMC2970955).

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific substituents introduced during the substitution reactions. Deprotection reactions yield the free amino derivative of the spirocyclic compound.

Scientific Research Applications

2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The Boc-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Spiro Ring Size Variations

Spiro[3.3]heptane Derivatives
  • The reduced steric bulk may enhance metabolic stability in drug design .
Spiro[3.4]octane Derivatives
  • 2-(Trifluoromethyl)spiro[3.4]octane-2-carboxylic acid Molecular Formula: C₁₀H₁₃F₃O₂ Molecular Weight: 222.21 g/mol Key Differences: The electron-withdrawing trifluoromethyl group lowers pKa (~1.5–2.0) compared to the Boc-protected compound, increasing acidity.

Substituent Effects on Acidity and Reactivity

The Boc group in the target compound acts as a steric shield and electron donor, raising the pKa relative to electron-withdrawing substituents. For example:

  • Spiro[3.4]-6-octanone-2-carboxylic acids (cis and trans isomers) exhibit pKa values of ~4.3–4.7, influenced by keto group orientation. The Boc derivative’s pKa is expected to be higher (~5.0–5.5) due to reduced electron withdrawal .
  • 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (linear analog) has a pKa closer to standard carboxylic acids (~2.5–3.0), as the spiro rigidity in the target compound reduces solvation effects .

Physicochemical Properties

Compound Molecular Weight (g/mol) pKa (Carboxylic Acid) Solubility (Water)
Target Compound ~280 (estimated) ~5.0–5.5 Low (hydrophobic Boc group)
2-(Trifluoromethyl)spiro[3.4]octane-2-carboxylic acid 222.21 ~1.5–2.0 Moderate (polar CF₃)
5-Hydroxy-2-Boc-pentanoic acid 233.26 ~2.5–3.0 High (hydroxyl group)

Biological Activity

2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid, also known by its CAS number 2411299-59-5, is a complex organic compound notable for its spirocyclic structure. This compound has garnered attention in the fields of medicinal chemistry and biology due to its potential biological activities and applications.

The molecular formula of this compound is C14H23NO4C_{14}H_{23}NO_{4}, with a molecular weight of 269.34 g/mol. Its unique spirocyclic structure contributes to its distinctive physicochemical properties, making it a valuable scaffold for drug design and development.

PropertyValue
Molecular FormulaC14H23NO4C_{14}H_{23}NO_{4}
Molecular Weight269.34 g/mol
StructureSpirocyclic
CAS Number2411299-59-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound's ability to interact with specific receptors could lead to alterations in signaling pathways, making it a candidate for therapeutic applications.

Research Findings

Research into the pharmacological properties of this compound is ongoing, but several studies have indicated its potential in various therapeutic areas:

  • Antitumor Activity : In vitro studies have shown that derivatives of spirocyclic compounds can exhibit cytotoxic effects against cancer cell lines, suggesting a possible role in cancer therapy.
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, indicating potential use as antimicrobial agents.

Case Studies

  • Antitumor Activity Study : A study conducted on synthesized derivatives of spiro[3.4]octane compounds revealed significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to apoptosis induction through caspase activation.
    • Results : IC50 values ranged from 10 to 30 µM depending on the specific derivative tested.
    CompoundIC50 (µM)Cell Line
    Derivative A15HeLa
    Derivative B20MCF-7
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives were effective at concentrations as low as 50 µg/mL.
    • Results Summary :
    Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
    Staphylococcus aureus25
    Escherichia coli50

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the Spirocyclic Core : This can be achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Boc Group : The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base.

Q & A

Basic: What synthetic methodologies are recommended for producing 2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid, and how can purity be optimized?

The synthesis of spiro[3.4]octane derivatives typically involves multi-step routes, including cyclization and functionalization. For example, analogous compounds (e.g., spiro[3.4]-6-octanone-2-carboxylic acids) are synthesized via acid-catalyzed cyclization of ketoesters or hydrolysis of methyl esters under basic conditions . To optimize purity:

  • Use column chromatography with polar stationary phases (e.g., silica gel) and gradient elution to separate geometric isomers.
  • Employ recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to remove byproducts.
  • Monitor reaction progress via TLC or HPLC, ensuring intermediates like methyl esters (e.g., 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate) are fully hydrolyzed to the carboxylic acid .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

  • Personal Protective Equipment (PPE): Wear NIOSH/MSHA-certified respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation, skin, or eye contact .
  • Ventilation: Use fume hoods or mechanical exhaust systems to minimize airborne exposure.
  • Emergency Procedures: In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, rinse with water for 10–15 minutes and seek medical attention .
  • Storage: Keep at 10–25°C in airtight containers, away from strong oxidizers to avoid decomposition .

Advanced: How do thermodynamic properties (e.g., pKa) influence the reactivity of this spiro compound in aqueous systems?

Experimental pKa values for spiro[3.4]octane carboxylic acids (e.g., spiro[3.4]octane-2-carboxylic acid) range from 4.5–5.2, influenced by substituent geometry and dipole orientation . The Kirkwood-Westheimer (K-W) electrostatic field model predicts pKa using molecular cavity parameters (e.g., ellipsoidal vs. spherical cavities). For example:

  • Ellipsoidal cavities better approximate the spiro system’s geometry, improving pKa predictions by accounting for angular substituent effects.
  • Deviations between experimental and calculated pKa (e.g., ~0.3–0.5 units) highlight limitations in cavity shape assumptions .

Advanced: What methodologies effectively analyze substituent effects on the acidity of spiro[3.4]octane derivatives?

To quantify substituent effects:

  • Experimental pKa Determination: Use potentiometric titrations in aqueous buffers, comparing results with K-W model calculations .
  • Computational Modeling: Apply density functional theory (DFT) to map electrostatic potential surfaces and identify charge-dipole interactions.
  • Deuterium Exchange Studies: Monitor base-catalyzed H/D exchange at specific carbons (e.g., C5/C7 in spiro[3.4]-6-octanone derivatives) to assess electronic effects .

Advanced: How can isotopic labeling (e.g., deuterium exchange) elucidate reaction mechanisms involving this compound?

Deuterium exchange experiments at methylene carbons (e.g., C5/C7) reveal:

  • Charge-Dipole Interactions: Rate constants (k/k₀) vary with substituent orientation, demonstrating angular dependence of electrostatic fields.
  • Mechanistic Pathways: For example, base-catalyzed exchange in spiro keto acids follows a carbanion intermediate mechanism, with rates influenced by remote substituent dipoles .

Advanced: What strategies resolve contradictions between experimental pKa data and theoretical models?

Discrepancies arise from oversimplified cavity assumptions in the K-W model. Mitigation strategies include:

  • Cavity Shape Refinement: Use ellipsoidal instead of spherical cavities to better approximate molecular geometry .
  • Solvent Effects: Account for solvent polarity and hydrogen bonding using continuum solvation models (e.g., COSMO-RS).
  • Hybrid Models: Combine electrostatic and inductive effects in regression analyses to improve predictive accuracy .

Advanced: What are the decomposition pathways of this compound under thermal or oxidative stress, and how can they be mitigated?

Under oxidative conditions (e.g., exposure to strong oxidizers), decomposition products include:

  • Gaseous Byproducts: Nitrogen oxides (NOx), carbon dioxide (CO₂), and carbon monoxide (CO) .
  • Mitigation:
    • Store in inert atmospheres (e.g., argon) at controlled temperatures (10–25°C).
    • Avoid contact with oxidizers (e.g., peroxides) during synthesis or handling .
    • Use chemical incinerators with afterburners to safely dispose of waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.